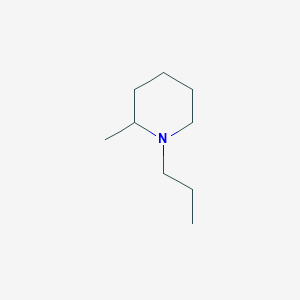
2-Methyl-1-propylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-propylpiperidine, also known as Piperidine, 2-methyl-1-propyl, is a chemical compound with the formula C9H19N . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-propylpiperidine consists of a six-membered ring with one nitrogen atom and five carbon atoms . The molecular weight is 141.2539 .Aplicaciones Científicas De Investigación
1. Synthesis of Dopamine Autoreceptor Antagonists
2-Methyl-1-propylpiperidine is utilized in the synthesis of compounds like (−)OSU-6162, which acts as a dopamine autoreceptor antagonist with potential antipsychotic properties. The synthesis involves alkylation and selective oxidation processes to achieve the desired compound with high purity, which is significant for research in neuropharmacology (Chaudhary & McGrath, 2000).
2. Exploration of Sigma-Subtype Affinities
The compound has been studied for its role in binding and activity at the sigma(1) receptor. It is used in the synthesis of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and N-(6-methoxynaphthalen-1-yl)propyl derivatives. These are important in exploring sigma-subtype affinities and selectivities, contributing to the development of tools for PET experiments and antiproliferative activity research in tumor therapy (Berardi et al., 2005).
3. Conformational Energy Studies
Research on 2-methylpiperidine derivatives has provided insights into conformational energy, particularly in relation to A(1,3) type strain. This is crucial in the study of molecular dynamics and structure, enhancing our understanding of molecular interactions and stability (Chow, Colón, & Tam, 1968).
4. Hydrodenitrogenation Studies
Studies have also focused on the hydrodenitrogenation (HDN) of 2-methylpiperidine and its intermediate products. This research is vital in the field of catalysis and chemical engineering, particularly for understanding nitrogen removal processes in organic compounds (Egorova, Zhao, Kukula, & Prins, 2002).
5. Peptide Synthesis Research
2-Methyl-1-propylpiperidine is involved in peptide synthesis research. It has been used in the preparation of C-terminal thioester peptides, indicating its significance in the synthesis of complex biological molecules and contributing to advancements in bioorganic chemistry (Liu & Mayer, 2013).
6. Liquid Chromatography-Tandem Mass Spectrometric Methods
The compound has found application in developing sensitive and accurate methods for quantitative determination in plasma. This is crucial for supporting pre-clinical studies and understanding pharmacokinetics and pharmacodynamics of various compounds (Yang, Wu, Clement, & Rudewicz, 2004).
7. Neuroprotective Research
2-Methyl-1-propylpiperidine derivatives have been investigated for their neuroprotective activity in neurons in primary culture. This research is fundamental in neuropharmacology, particularly in exploring treatments for neurodegenerative diseases (Menniti et al., 1997).
8. Parkinsonism Research
Research into meperidine analogues, including compounds related to 2-Methyl-1-propylpiperidine, has contributed to the understanding of parkinsonism and its treatment. This is crucial for developing therapies for Parkinson's disease and other movement disorders (Davis et al., 1979).
9. Electrophilic Methylation Research
The compound is used in developing new methodologies for electrophilic methylation, which is important in organic synthesis and the development of new chemical compounds (Norcott et al., 2019).
10. Dopamine Autoreceptor Activity
2-Methyl-1-propylpiperidine derivatives have been synthesized and studied for their dopamine autoreceptor activity. This research is significant in developing drugs for neurological disorders, particularly in the area of dopamine regulation (Kelly et al., 1985).
Propiedades
IUPAC Name |
2-methyl-1-propylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-7-10-8-5-4-6-9(10)2/h9H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVKZWJOSLLFML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-propylpiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364297.png)
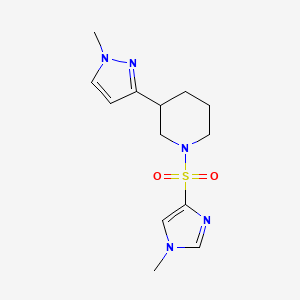
![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364299.png)
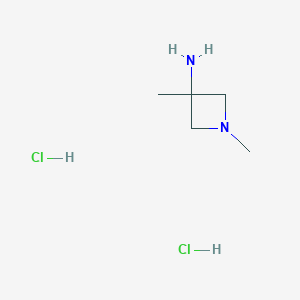
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2364302.png)
![ethyl 4-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2364303.png)
![(E)-3-(1,3-Benzodioxol-5-yl)-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2364305.png)
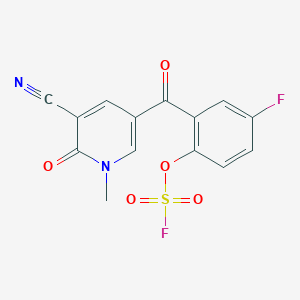
![(Z)-5-chloro-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2364309.png)
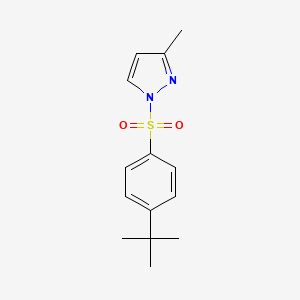
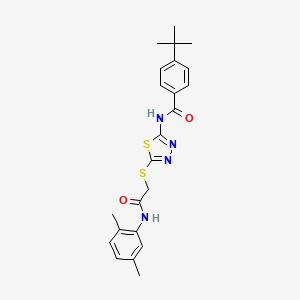
![N-(2-chloro-4-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364315.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide](/img/structure/B2364316.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2364317.png)